5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile
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Overview
Description
5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzonitrile core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile involves the Sandmeyer reaction. This reaction typically starts with 2-chloro-5-trifluoromethylaniline, which is then reacted with copper cyanide and sodium cyanide to produce the desired benzonitrile compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale Sandmeyer reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzonitriles, while oxidation reactions may produce corresponding benzoic acids.
Scientific Research Applications
5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile largely depends on its application. In medicinal chemistry, the compound’s effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzonitrile: Similar in structure but lacks the fluorine atom at the 2-position.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar but with different positions of chlorine and fluorine atoms.
Saflufenacil: Contains a trifluoromethyl group but has a more complex structure with additional functional groups.
Uniqueness
5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMQTLFJLSDCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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